3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a bromopyridinyl group, a pyrrolidinyl group, and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced by reacting 3-bromopyridine with the triazolopyrazine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached by reacting the intermediate product with pyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Drug Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Compounds with similar core structures but different substituents.
Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine ring.
Uniqueness
3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDKs with high specificity makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
8-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-10-19-20-15-14(18-5-7-22(10)15)21-6-3-11(9-21)23-13-2-4-17-8-12(13)16/h2,4-5,7-8,11H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVBAYICSIOWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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